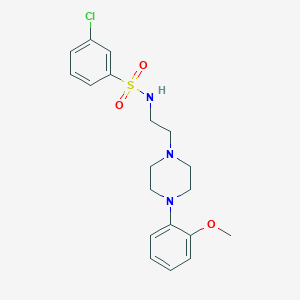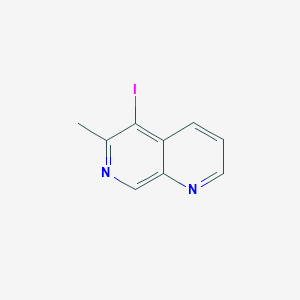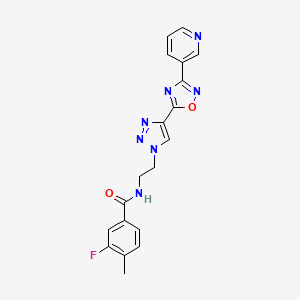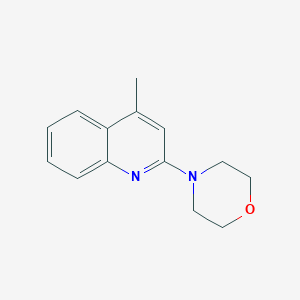
4-Methyl-2-morpholinoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-2-morpholinoquinoline is an organic compound with the molecular formula C14H16N2O. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
4-Methyl-2-morpholinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: It is being investigated for its anticancer properties, especially against HepG2 cell lines.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
作用機序
Target of Action
The primary target of 4-Methyl-2-morpholinoquinoline is the enzyme glucosamine-6-phosphate synthase . This enzyme plays a crucial role in the biochemical pathways of various organisms, including fungi such as Aspergillus fumigatus .
Mode of Action
This compound interacts with the active site of the enzyme glucosamine-6-phosphate synthase
Biochemical Pathways
The interaction of this compound with glucosamine-6-phosphate synthase affects the biochemical pathways involving this enzyme
Result of Action
Some studies suggest that it has significant antifungal activity against aspergillus fumigatus and potential anticancer activity against the HepG2 cell line .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Methyl-2-morpholinoquinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have potential anticancer activity against the HepG2 cell line
Cellular Effects
The cellular effects of this compound are primarily observed in its potential anticancer activity. It has been shown to exhibit varying responses against HepG2 cells, with certain compounds demonstrating high activity . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound undergoes an electrochemical reaction with quinoline N-oxides, generating products of 4-aminoquinoline N-oxides . This reaction is facilitated by a catalyst, and the product deoxygenates with the formation of aminoquinolines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, the compound has been used in the preparation of caged antisense reagents, which have been shown to modulate gene function in-vivo with spatial and temporal precision .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages . For instance, repeated treatment with a low dose of reserpine led to a pharmacological model of depression .
Metabolic Pathways
Drug metabolic reactions generally fall into two classes: phase I and phase II metabolic reactions
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
Studies on similar compounds have shown that proteins encoded by the biosynthetic gene cluster can be compartmentalized in various subcellular locations
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-morpholinoquinoline can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with 2-chlorolepidine. The reaction is typically carried out in the presence of a palladium catalyst (C48H56ClN3Pd) and potassium tert-butylate in tetrahydrofuran (THF) at 70°C for 24 hours under an inert atmosphere using the Schlenk technique .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Methyl-2-morpholinoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
類似化合物との比較
4-Methyl-2-morpholinoquinoline can be compared with other quinoline derivatives such as:
2-Morpholinoquinoline: Similar in structure but lacks the methyl group at the 4-position.
4-Anilinoquinoline: Contains an aniline group instead of a morpholine group.
2,4-Diphenylquinoline: Features phenyl groups at the 2 and 4 positions instead of a morpholine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
特性
IUPAC Name |
4-(4-methylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPAHVWKDJNTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
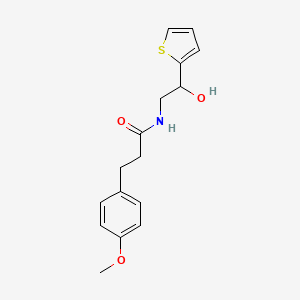
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
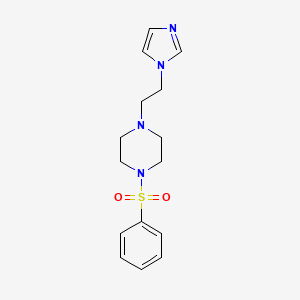
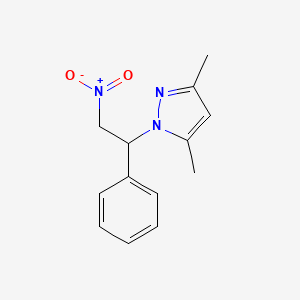
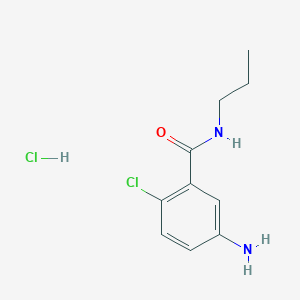
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)
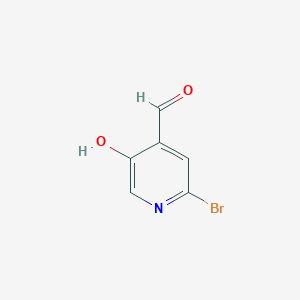
![N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2691140.png)
